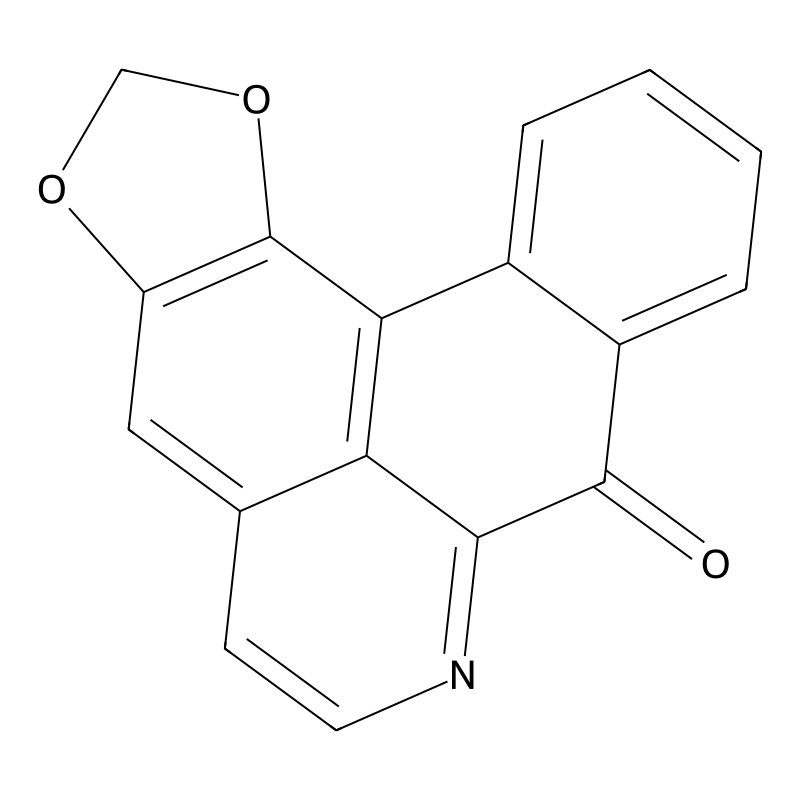

Liriodenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Properties:

Liriodenine exhibits promising antitumor activity against various cancer cell lines. Studies have shown its ability to:

- Induce apoptosis (programmed cell death): Liriodenine triggers apoptosis in various cancer cells, including ovarian, breast, and laryngeal cancer cells. This effect is achieved by activating specific pathways within the cell, ultimately leading to cell death [, ].

- Inhibit cell proliferation: Liriodenine can hinder the uncontrolled growth and division of cancer cells, potentially slowing down tumor progression [].

- Modulate cell cycle progression: Liriodenine can arrest the cell cycle in specific phases, preventing cancer cells from entering the replication stage and dividing [].

Liriodenine is an aporphine alkaloid primarily isolated from various plant species, including Enicosanthellum pulchrum and Annona diversifolia. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Structurally, liriodenine is characterized by a complex ring system typical of many alkaloids, which contributes to its pharmacological properties. It has been identified as a significant osmolyte that helps plants respond to water stress, aiding in pH homeostasis and cellular stability during adverse conditions .

Studies suggest liriodenine exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells []. It appears to activate the intrinsic apoptotic pathway by triggering caspases (enzymes involved in cell death) such as caspase-3 and caspase-9 []. Further research is needed to fully elucidate the detailed mechanism of action.

- Acid-base reactions: The compound can form salts with acids, which can enhance its solubility and bioavailability.

- Oxidation: Liriodenine can be oxidized to form various derivatives, which may exhibit different biological activities.

- Complexation: It has been shown to coordinate with metal ions, such as gold, enhancing its potential applications in medicinal chemistry .

Liriodenine exhibits a wide range of biological activities:

- Anticancer properties: It has been shown to inhibit the proliferation of human ovarian cancer cells by inducing apoptosis and enhancing caspase-3 activity .

- Antifungal activity: Liriodenine demonstrates significant antifungal effects against various pathogens, showing fungicidal activity in both standard strains and clinical isolates .

- Antimicrobial effects: Studies indicate that liriodenine possesses antimicrobial properties, inhibiting the growth of several bacterial strains .

- Osmotic regulation: As an osmolyte, it plays a crucial role in plant adaptation to water stress conditions .

Liriodenine can be synthesized through several methods:

- Natural extraction: Commonly isolated from plants using solvent extraction techniques, such as chloroform or methanol extraction. The extracted compounds are then purified through crystallization or chromatography.

- Chemical synthesis: Synthetic routes have been developed that involve multi-step reactions starting from simpler organic molecules. These methods allow for the production of liriodenine in controlled environments, facilitating the study of its derivatives and analogs .

Liriodenine has potential applications in various fields:

- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored for use in drug formulations targeting cancer and infectious diseases.

- Agriculture: Its role as an osmolyte suggests potential applications in enhancing plant resilience to environmental stressors.

- Biotechnology: Liriodenine's unique properties make it a candidate for biotechnological applications, including the development of biosensors or biopesticides.

Research into the interactions of liriodenine with biological systems is ongoing:

- Studies have demonstrated its ability to induce apoptosis in cancer cells, highlighting its interaction with cellular pathways involved in cell death .

- Interaction studies with fungal cells have shown alterations in cell morphology and structure upon treatment with liriodenine, indicating its mechanism of action against fungal pathogens .

Liriodenine shares structural similarities with several other alkaloids. Here are some notable comparisons:

| Compound Name | Structural Type | Biological Activity | Unique Features |

|---|---|---|---|

| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Known for its broad-spectrum antimicrobial effects. |

| Morphine | Phenanthrene | Analgesic | Primarily used as a pain reliever. |

| Apomorphine | Isoquinoline | Dopamine receptor agonist | Used in treating Parkinson's disease. |

| Sanguinarine | Benzophenanthridine | Antimicrobial | Exhibits significant cytotoxicity against cancer cells. |

Liriodenine is unique due to its specific role as an osmolyte and its diverse biological activities across different domains. Its ability to influence cellular processes like apoptosis sets it apart from other similar compounds.

Liriodenine was first isolated in 1963 from the heartwood of Liriodendron tulipifera (yellow poplar), a tree native to the southeastern United States. Its planar structure, characterized by a methylenedioxy-substituted oxoaporphine backbone, was elucidated through spectroscopic methods. Early studies identified its presence in primitive angiosperms, suggesting an evolutionary role in plant defense. The compound’s name derives from its botanical origin (Liriodendron), reflecting its initial taxonomic significance.

Botanical Distribution and Natural Occurrence

Liriodenine is widely distributed across multiple plant families, serving as a chemotaxonomic marker in the Annonaceae. Key sources include:

Its biosynthesis begins during seed germination in Annona diversifolia, with accumulation in roots and stems but absence in leaves. Environmental stressors, such as water deficit, enhance liriodenine production, suggesting a role in osmotic regulation.

The synthetic chemistry of liriodenine has evolved significantly since its first isolation and structural elucidation. The early history of liriodenine synthesis began with its discovery as a nitrogen-containing pigment from yellow poplar heartwood (Liriodendron tulipifera) by Buchanan and Dickey in 1960 [1]. Although these researchers were able to isolate the compound and trace the color of the heartwood to this alkaloid, they were unable to propose a satisfactory structure for the molecule [2].

The breakthrough in liriodenine structure determination came through the work of Cohen, Von Langenthal, and Taylor in 1961, who not only established the correct structure but also developed the first synthetic approach to this alkaloid [2] [3]. Their pioneering work demonstrated that liriodenine belonged to a new type of isoquinoline alkaloid and represented the first successful total synthesis of an oxoaporphine alkaloid [4] [5].

The classical synthesis developed by Cohen and colleagues established the foundation for subsequent synthetic efforts. Their approach utilized traditional organic chemistry methods available in the early 1960s, relying primarily on functional group transformations and cyclization reactions. The key innovation in their synthesis was the recognition that the oxoaporphine framework could be constructed through systematic ring formation strategies [2].

Early synthetic investigations in the 1960s and 1970s primarily focused on degradation studies to understand the structural features of liriodenine. Researchers employed vigorous oxidation conditions to break down the complex polycyclic structure into simpler, identifiable fragments. These degradation products provided crucial structural information that guided the development of synthetic strategies [2].

The period from 1960 to 1980 was characterized by methodical exploration of various cyclization approaches. Scientists investigated different ring-closing strategies, including electrophilic aromatic substitution reactions and oxidative coupling methods. However, these early approaches often suffered from harsh reaction conditions, limited substrate scope, and moderate yields [4] [5].

During this foundational period, researchers also began to explore the relationship between liriodenine and other aporphine alkaloids. The recognition that liriodenine could be derived from co-occurring aporphines such as roemerine or glaucine through oxidative processes provided important biogenetic insights that influenced synthetic planning [2].

Modern Synthetic Methodologies

Pschorr Cyclization Strategies

The Pschorr cyclization has emerged as one of the most reliable and widely employed methods for constructing the oxoaporphine framework of liriodenine [6] [7] [4]. This classical name reaction, discovered by German chemist Robert Pschorr in the early 20th century, involves the intramolecular substitution of aromatic compounds via aryldiazonium salts as intermediates, catalyzed by copper [6].

In the context of liriodenine synthesis, the Pschorr cyclization typically involves the diazotization of an appropriately substituted aniline precursor followed by copper-catalyzed intramolecular cyclization [4] [8]. The reaction mechanism begins with the treatment of the aniline substrate with sodium nitrite in hydrochloric acid to generate the corresponding diazonium salt. This intermediate then undergoes copper-mediated dediazotization to form an aryl radical, which subsequently cyclizes intramolecularly to construct the characteristic C-ring of the oxoaporphine scaffold [6].

Modern applications of the Pschorr cyclization in liriodenine synthesis have demonstrated significant improvements in both yield and reaction conditions. Contemporary protocols typically employ copper powder in aqueous sulfuric acid at temperatures around 60°C, providing cyclization yields ranging from 40-70% [8]. The reaction shows good functional group tolerance and can accommodate various substitution patterns on the aromatic rings.

Recent synthetic studies have successfully utilized the Pschorr cyclization as the key ring-forming step in total syntheses of liriodenine and related oxoaporphine alkaloids. For example, the synthesis developed by researchers involves the preparation of 1-benzoylisoquinoline intermediates bearing appropriately positioned amino groups, which then undergo diazotization and Pschorr cyclization to afford the target alkaloids [8].

The advantages of the Pschorr cyclization include its reliability, predictable regioselectivity, and compatibility with various functional groups. However, the method also has limitations, including the requirement for harsh acidic conditions, the potential for competing side reactions, and the need for careful temperature control to prevent decomposition of the diazonium intermediate [6].

Bischler-Napieralski Reaction Pathways

The Bischler-Napieralski reaction represents another fundamental approach to constructing isoquinoline intermediates essential for liriodenine synthesis [9] [10] [11]. This classical cyclization reaction, first described in 1893, enables the formation of dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution [9].

In liriodenine synthetic pathways, the Bischler-Napieralski reaction typically serves to construct the tetrahydroisoquinoline core that is subsequently elaborated into the oxoaporphine framework [8] [12]. The reaction involves the treatment of β-phenethylamide substrates with strong dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O) [9] [10].

The mechanism of the Bischler-Napieralski reaction involves the initial activation of the amide carbonyl by the Lewis acid, followed by intramolecular electrophilic attack on the aromatic ring. This generates a dihydroisoquinoline intermediate, which can be further manipulated to access the oxoaporphine structure [9]. Modern variants of the reaction have introduced milder conditions and improved selectivity through the use of alternative activating agents [10].

Recent developments in Bischler-Napieralski methodology have significantly enhanced its utility in alkaloid synthesis. The introduction of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine has enabled cyclization under much milder conditions (room temperature to 140°C) compared to traditional protocols requiring harsh heating [10]. This modification has proven particularly valuable for sensitive substrates and has expanded the scope of accessible products.

Contemporary applications of the Bischler-Napieralski reaction in liriodenine synthesis typically achieve yields of 50-80%, representing a substantial improvement over earlier methods [8]. The reaction shows good tolerance for various substitution patterns and can accommodate electron-rich and electron-poor aromatic systems with appropriate modification of reaction conditions [9] [12].

Manganese(III) Acetate-Mediated Oxidation Methods

Manganese(III) acetate-mediated oxidation has emerged as a powerful and versatile method for constructing complex polycyclic frameworks relevant to liriodenine synthesis [13] [14] [15]. This approach leverages the unique reactivity of manganese(III) acetate as a single-electron oxidant to initiate radical cyclization cascades [13].

The mechanism of manganese(III) acetate-mediated cyclization involves the initial single-electron oxidation of an enolizable carbonyl compound to generate an α-oxoalkyl radical [13] [14]. This radical intermediate can then undergo intramolecular addition to appropriately positioned alkene or aromatic acceptors, followed by further oxidation to generate the final cyclized product [13].

In the context of liriodenine synthesis, manganese(III) acetate-mediated methods have been employed to construct both the isoquinoline core and the final oxoaporphine framework [16]. The reaction typically requires heating in acetic acid under aerobic conditions, with the characteristic brown color of manganese(III) acetate providing a convenient visual indicator of reaction progress [15].

Recent applications of manganese(III) acetate in alkaloid synthesis have demonstrated the ability to form multiple C-C bonds in a single transformation, enabling rapid assembly of complex polycyclic structures [17] [16]. The method has been successfully applied to the synthesis of various natural products, including indole alkaloids and other nitrogen-containing heterocycles [16].

The advantages of manganese(III) acetate-mediated cyclization include its ability to promote challenging ring-forming reactions under relatively mild conditions, good functional group tolerance, and the potential for cascade reactions that form multiple bonds in a single operation [13] [15]. The reaction typically proceeds with yields ranging from 30-60%, depending on the substrate and specific reaction conditions [17].

However, the method also has certain limitations, including the requirement for specific substrate structural features, the need for careful control of reaction conditions to prevent over-oxidation, and the use of relatively large quantities of the manganese reagent [13]. Additionally, the method is most effective with substrates bearing electron-rich aromatic systems that can undergo radical cyclization [14].

Novel Derivative Development

Structure-Activity Relationship Approaches

Structure-activity relationship (SAR) studies of liriodenine have provided crucial insights into the molecular features responsible for its biological activity and have guided the rational design of improved derivatives [18] [19] [20]. These investigations have systematically examined how structural modifications affect key biological properties, including topoisomerase inhibition, DNA binding affinity, and cytotoxicity against cancer cell lines.

The molecular modeling and docking studies conducted by Nematollahi and colleagues established fundamental SAR principles for liriodenine as a topoisomerase II inhibitor [18]. Their computational analysis revealed that the flat, planar conformation of the oxoaporphine scaffold is essential for effective enzyme binding, with the methylenedioxy group and carbonyl oxygen serving as crucial hydrogen bond acceptor sites [18]. The nitrogen atom at position 7 also plays a critical role in binding interactions through hydrogen bonding and electrostatic interactions [18].

Systematic modification of the liriodenine structure has revealed several key SAR trends. Substitution of lipophilic groups such as methoxy and ethoxy substituents at positions 3, 4, 9, and 10 generally enhances topoisomerase II inhibitory activity, with binding energies improved compared to the parent compound [18]. These alkoxy substituents provide additional hydrogen bonding sites that strengthen enzyme-inhibitor interactions [18].

Halogenated derivatives of liriodenine have shown variable activity profiles depending on the specific halogen and position of substitution [18]. Fluorine and chlorine substituents can enhance binding through charge transfer interactions, but the effect is highly position-dependent [18]. Computational modeling suggests that halogen substitution is most beneficial when it does not interfere with the essential planarity of the molecular framework [18].

The importance of the oxoaporphine carbonyl group has been demonstrated through studies of oxime derivatives [21]. Formation of the oxime at C-8 significantly reduces both topoisomerase inhibitory activity and cytotoxicity, likely due to disruption of critical hydrogen bonding interactions and steric hindrance [21]. This finding underscores the importance of the carbonyl oxygen as a pharmacophore element [19].

N-methylation of liriodenine to form the methiodide derivative generally results in enhanced biological activity and improved solubility properties [22] [23]. The quaternary nitrogen increases the compound's affinity for DNA through enhanced electrostatic interactions with the negatively charged phosphate backbone [19]. This modification also improves cellular uptake and bioavailability [23].

Recent SAR studies have also explored the effects of structural modifications on selectivity and toxicity profiles. Derivatives with enhanced topoisomerase II selectivity over topoisomerase I have been identified through systematic substitution patterns [18]. These findings have important implications for therapeutic development, as selective topoisomerase II inhibition may reduce off-target effects [19].

Metal Complex Formation with Liriodenine

The development of metal complexes with liriodenine as a ligand represents a promising strategy for enhancing the biological activity and therapeutic potential of this alkaloid [24] [25] [26]. The unique coordination chemistry of liriodenine, with its nitrogen and carbonyl oxygen donor atoms, enables the formation of stable complexes with various transition metals [27] [28].

Gold(III) complexes of liriodenine have demonstrated particularly promising biological activities [24]. Two distinct gold complexes have been synthesized: an ionic compound [LH][AuCl₄] and a coordination compound [AuCl₃L], where the liriodenine coordinates to gold through its N-7 donor atom [24]. Single-crystal X-ray diffraction analysis confirmed the ionic nature of the first complex, consisting of protonated liriodenine cations and tetrachloroaurate anions [24].

The gold complexes exhibit significantly enhanced cytotoxicity compared to free liriodenine, with IC₅₀ values falling in the 2-16 μM range against various human tumor cell lines [24]. Flow cytometric analysis revealed that both gold complexes induce S-phase cell cycle arrest and effectively inhibit topoisomerase I at concentrations of 25 μM or less [24]. DNA binding studies indicate that the complexes interact with DNA primarily through intercalation, with additional electrostatic interactions strengthening the binding [24].

Platinum(II) and ruthenium(II) complexes of liriodenine have also been extensively studied [25] [28]. These complexes adopt square planar and octahedral geometries, respectively, with liriodenine acting as a bidentate ligand through N-7 and O-8 coordination [28]. The metal complexes demonstrate enhanced DNA binding affinity compared to free liriodenine and show improved cytotoxicity against multiple cancer cell lines [25].

Samarium(III) complexes represent another important class of liriodenine metal derivatives [26]. The synthesis involves reaction of samarium(III) nitrate with liriodenine in appropriate stoichiometric ratios. Crystal structure determination has revealed the coordination environment and binding mode of the lanthanide metal center [26]. These complexes show promising antitumor activity and distinct DNA binding properties [26].

Transition metal complexes involving manganese(II), iron(II), cobalt(II), and zinc(II) have been systematically studied [27]. All these complexes bind more intensively to DNA than free liriodenine and effectively inhibit topoisomerase I even at low concentrations (≤10 μM) [27]. The zinc complex [Zn₂(L)₂(μ₂-Cl)₂Cl₂] shows particularly strong DNA binding and may involve covalent interactions [27].

The lead(II) complex [PbCl₂(L)]ₙ represents an interesting example of a coordination polymer formed through hydrothermal synthesis [28]. The structure features infinite chains of lead centers bridged by chloride ligands, with liriodenine acting as a chelating ligand [28]. This complex demonstrates the versatility of liriodenine as a ligand for main group metals [28].

Recent patent literature has described general methods for synthesizing metal complexes with liriodenine as ligand [29]. The preparation typically involves dissolving metal salts and liriodenine in molar ratios of 1:1-3 in polar solvents, followed by reaction at temperatures ranging from 20-150°C [29]. The resulting metal complexes often exhibit enhanced antitumor activity compared to the free ligand and may offer advantages in terms of selectivity and therapeutic index [29].

XLogP3

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic